molecular formula C17H19NO3 B2500313 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide CAS No. 1799265-23-8

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide

Cat. No.: B2500313
CAS No.: 1799265-23-8
M. Wt: 285.343
InChI Key: GUVXSRZVPGHENI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is an organic compound that features a furan ring, a hydroxy group, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Thionyl chloride (SOCl2), sodium hydride (NaH)

Major Products

    Oxidation: Furanones, furanoic acids

    Reduction: Dihydrofuran derivatives

    Substitution: Chloro derivatives, various substituted furans

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar structure but lacks the cinnamamide moiety.

    2-Hydroxy-3-methylfuran: Contains the furan ring and hydroxy group but lacks the cinnamamide moiety.

    Cinnamamide: Contains the cinnamamide moiety but lacks the furan ring and hydroxy group.

Uniqueness

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and cinnamamide moiety allows for a broader range of applications and interactions compared to its individual components .

Properties

IUPAC Name

(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(20,12-15-8-5-11-21-15)13-18-16(19)10-9-14-6-3-2-4-7-14/h2-11,20H,12-13H2,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVXSRZVPGHENI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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